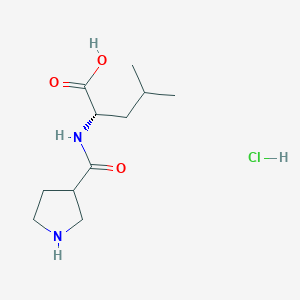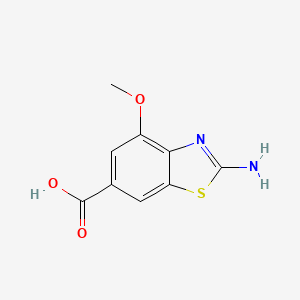
2-Amino-4-methoxy-1,3-benzothiazole-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-methoxy-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 2-Amino-4-methoxy-1,3-benzothiazole-6-carboxylic acid, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of aniline derivatives with diazonium salts.
Knoevenagel condensation: This method involves the condensation of aldehydes with active methylene compounds.
Biginelli reaction: A multi-component reaction involving aldehydes, urea, and β-keto esters.
Microwave irradiation: This method accelerates the reaction process and often results in higher yields.
One-pot multicomponent reactions: These reactions combine multiple reactants in a single reaction vessel, simplifying the process and improving efficiency.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles are increasingly being adopted to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-methoxy-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-Amino-4-methoxy-1,3-benzothiazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins.
Medicine: It is being investigated for its potential anti-tubercular and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes
Mecanismo De Acción
The mechanism of action of 2-Amino-4-methoxy-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to various biological effects, such as the inhibition of bacterial growth or the reduction of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzothiazole: Known for its use in the synthesis of various bioactive molecules.
2-Mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.
Benzothiazole-6-carboxylic acid: Used in the synthesis of inhibitors for bacterial capsule formation
Uniqueness
2-Amino-4-methoxy-1,3-benzothiazole-6-carboxylic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H8N2O3S |
|---|---|
Peso molecular |
224.24 g/mol |
Nombre IUPAC |
2-amino-4-methoxy-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3S/c1-14-5-2-4(8(12)13)3-6-7(5)11-9(10)15-6/h2-3H,1H3,(H2,10,11)(H,12,13) |
Clave InChI |
PHNRRMQDPJOHRZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=CC(=C1)C(=O)O)SC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



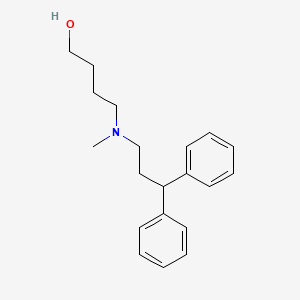
![1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034410.png)

![Methyl 2'-oxospiro[chromane-2,3'-pyrrolidine]-6-carboxylate](/img/structure/B13034420.png)



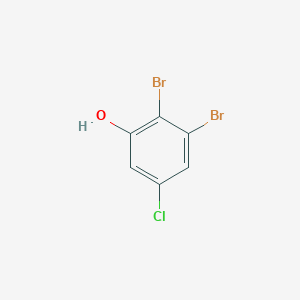
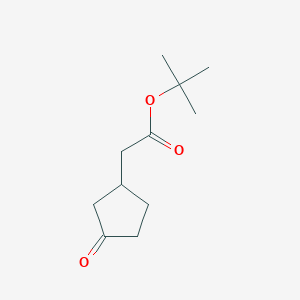
![(3R)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13034458.png)

